2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde
Overview
Description
2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde is an organic compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry . It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a benzaldehyde moiety, which is an aromatic aldehyde.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde typically involves the reaction of 2-(2-methyl-piperidin-1-yl)ethanol with benzaldehyde under acidic conditions. The reaction proceeds via the formation of an iminium ion intermediate, which subsequently undergoes nucleophilic attack by the benzaldehyde to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: 2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzoic acid
Reduction: 2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzyl alcohol
Substitution: Various N-alkyl or N-acyl derivatives of the piperidine ring
Scientific Research Applications
2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A bioactive compound with anticancer and anti-inflammatory effects.
Matrine: An alkaloid with antiviral and anticancer activities.
Berberine: A plant alkaloid with antimicrobial and antidiabetic properties.
Tetrandine: A compound with anti-inflammatory and anticancer effects.
Uniqueness
2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its combination of a piperidine ring and a benzaldehyde moiety provides a versatile scaffold for the development of new therapeutic agents and research tools .
Properties
IUPAC Name |
2-[2-(2-methylpiperidin-1-yl)ethoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-13-6-4-5-9-16(13)10-11-18-15-8-3-2-7-14(15)12-17/h2-3,7-8,12-13H,4-6,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUSVEIXGVNEFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCOC2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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